METHYL 5-ACETYLAMINOLEVULINATE

CAS No.: 93393-93-2

Cat. No.: VC3890130

Molecular Formula: C8H13NO4

Molecular Weight: 187.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 93393-93-2 |

|---|---|

| Molecular Formula | C8H13NO4 |

| Molecular Weight | 187.19 g/mol |

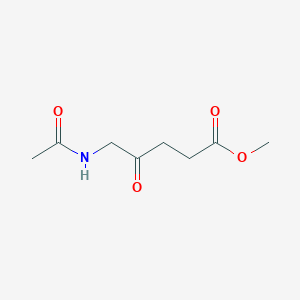

| IUPAC Name | methyl 5-acetamido-4-oxopentanoate |

| Standard InChI | InChI=1S/C8H13NO4/c1-6(10)9-5-7(11)3-4-8(12)13-2/h3-5H2,1-2H3,(H,9,10) |

| Standard InChI Key | ODTLWRJIPVEESK-UHFFFAOYSA-N |

| SMILES | CC(=O)NCC(=O)CCC(=O)OC |

| Canonical SMILES | CC(=O)NCC(=O)CCC(=O)OC |

Introduction

Chemical Identity and Structural Properties

Methyl 5-acetylaminolevulinate (C₈H₁₃NO₄) is characterized by the IUPAC name methyl 5-acetamido-4-oxopentanoate. Key properties include:

The acetyl group at the 5-position distinguishes it from methyl aminolevulinate (Metvix), altering its pharmacokinetics and photodynamic efficacy .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary route involves acetylation of methyl 5-aminolevulinate using acetic anhydride in the presence of pyridine at room temperature. Alternative methods include:

-

Bromination of methyl levulinate with CuBr₂, followed by ammoniation and hydrolysis to yield 5-ALA precursors .

-

Hydrochloride salt formation via refluxing 5-ALA in methanol with molecular sieves, achieving 86% conversion .

Industrial Optimization

Large-scale production employs continuous-flow reactors to enhance yield (up to 88%) and purity (>95%) . Critical parameters include temperature control (40–65°C) and catalytic efficiency of CuBr₂ over traditional Br₂ .

Chemical Reactivity and Functional Transformations

Methyl 5-acetylaminolevulinate undergoes diverse reactions:

-

Oxidation: Forms carboxylic acids (e.g., glutaric acid derivatives) using KMnO₄ or H₂O₂.

-

Reduction: LiAlH₄ reduces the acetyl group to regenerate 5-aminolevulinate.

-

Substitution: Nucleophilic agents replace the acetyl moiety under basic conditions.

Mechanism of Action in Photodynamic Therapy

As a prodrug, methyl 5-acetylaminolevulinate is metabolized intracellularly to protoporphyrin IX (PpIX), a photosensitizer. Upon exposure to red light (630 nm), PpIX generates reactive oxygen species (ROS), inducing mitochondrial damage and apoptosis in malignant cells . Key advantages over 5-ALA include:

Clinical Applications and Efficacy

Actinic Keratosis and Basal Cell Carcinoma

In a randomized trial, methyl 5-acetylaminolevulinate-PDT demonstrated 69% complete response rates at 5 years, comparable to cryotherapy (75%) but with superior cosmetic outcomes . For superficial basal cell carcinoma, efficacy reached 95%, though surgical excision remains preferable for high-risk lesions .

Oncological Research

Recent studies highlight its role in blocking Akt/mTOR-mediated autophagic flux, potentiating apoptosis in cutaneous squamous cell carcinoma (cSCC) . Modified PDT protocols (M-PDT) using lower incubation times and higher light doses show promise in reducing recurrence .

Comparative Analysis with Analogues

The acetyl group in methyl 5-acetylaminolevulinate enhances metabolic stability, enabling prolonged PpIX accumulation .

Recent Advances and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume